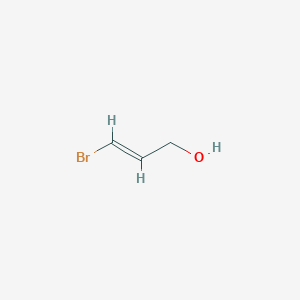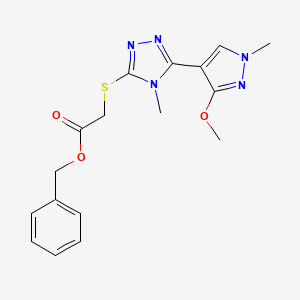![molecular formula C19H20FN3O2S B2890218 Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate CAS No. 637325-94-1](/img/structure/B2890218.png)
Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate” is a chemical compound with the molecular formula C19H21FN2O2 . It’s related to a class of compounds known as piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group and the thioxomethylamino group could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with piperazine moieties and fluorinated aromatic rings have demonstrated significant antimicrobial and antifungal properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with various substituents, including fluorophenyl and piperazine, which exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests that the incorporation of fluorophenyl and piperazine components into molecules can enhance their antimicrobial efficacy.
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimide compounds with piperazine substituents (Gan, Chen, Chang, & Tian, 2003). These compounds showed that the fluorescence quantum yields and PET processes could be significantly influenced by the piperazine group, indicating potential applications in fluorescent probes and sensors.
Molecular Imaging Applications
The use of fluorinated piperazine derivatives for molecular imaging, particularly in diagnosing and monitoring neurodegenerative diseases, has been documented. Kepe et al. (2006) utilized a fluorine-18 labeled compound with a piperazine structure for positron emission tomography (PET) imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006). This highlights the relevance of such structures in developing diagnostic tools for central nervous system disorders.
Synthesis and Structural Analysis
Betz et al. (2011) and Little et al. (2008) reported on the synthesis and crystallographic analysis of compounds containing piperazine and fluorophenyl groups (Betz, Gerber, Hosten, Dayananda, Yathirajan, & Narayana, 2011); (Little, Jenkins, & Vaughan, 2008). These studies provide valuable insights into the structural characteristics and potential chemical behavior of related compounds, useful in the design of new materials or pharmaceutical agents.
Future Directions
The future research directions for this compound could involve further exploration of its potential anti-allergic activities, as well as its other possible therapeutic uses. Given the significant effects of some piperazine derivatives on both allergic asthma and allergic itching , this compound could potentially be developed into a novel treatment for these conditions.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound’s interaction with these targets results in changes in nucleotide synthesis and adenosine function .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleotide synthesis and adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in nucleotide synthesis and adenosine function . By inhibiting ENTs, it disrupts these processes, potentially affecting cellular functions .
Properties
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-25-18(24)14-2-6-16(7-3-14)21-19(26)23-12-10-22(11-13-23)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOOIBAIQCMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2890151.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)

